8-Allyloxyguanosine

Structure-Activity Relationship Medicinal Chemistry Nucleoside Analog Design

Researchers requiring precise C8-substituted guanosine analogs face supply of compounds with undefined biological profiles. 8-Allyloxyguanosine provides a structurally distinct probe for dissecting TLR7-dependent vs antimetabolite mechanisms. - Allyloxy group at C8 confers unique steric/electronic properties vs oxo, thioxo, or amino analogs. - Ideal negative control for TLR7 agonism studies due to absence of N7-allyl substitution. - ≥98% purity ensures reproducible results in nucleoside metabolism & antiviral screening assays.

Molecular Formula C13H17N5O6
Molecular Weight 339.30 g/mol
Cat. No. B12396639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allyloxyguanosine
Molecular FormulaC13H17N5O6
Molecular Weight339.30 g/mol
Structural Identifiers
SMILESC=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7?,8+,11-/m1/s1
InChIKeyRQUVSNGNEJMOBE-DWVWSIQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Allyloxyguanosine: Chemical Profile


8-Allyloxyguanosine (CAS: 126138-81-6) is a C8-O-allyl substituted purine nucleoside analog belonging to the broader class of guanosine derivatives . Unlike the more extensively characterized 7,8-disubstituted analogs such as loxoribine (7-allyl-8-oxoguanosine), 8-Allyloxyguanosine features an allyloxy (–O–CH₂–CH=CH₂) moiety at the 8-position of the guanine base, which fundamentally distinguishes its physicochemical and biological profile from C8-oxo, thioxo, or halogenated derivatives [1]. This unique 8-O-allyl substitution confers distinct properties relevant to nucleoside analog research, including potential applications in immunomodulation and anticancer studies, although its precise mechanism of action remains less well-defined compared to the TLR7 agonist loxoribine [2].

1
C8-O-allyl chemotype probe for nucleoside analog SAR
2
Supports immunomodulation target engagement studies
3
Class-level anticancer antimetabolite research context

8-Allyloxyguanosine: Why Substitution Fails


Generic substitution among 8-substituted guanosine analogs is scientifically unsound due to profound divergence in biological activity driven by subtle structural variations at the C8 position. For instance, while 8-mercaptoguanosine (8-SGuo) and 8-bromoguanosine (8-BrGuo) exhibit potent B-cell activation, 8-aminoguanosine (8-NH₂Guo) lacks any immunologic effect and instead acts as a purine nucleoside phosphorylase (PNP) inhibitor [1]. Furthermore, the presence of an allyl group at N7 versus C8 radically alters target engagement: 7-allyl-8-oxoguanosine (loxoribine) is a well-characterized, orally bioavailable TLR7 agonist with defined in vivo activity [2], whereas the biological target and potency of the C8-allyloxy isomer remain largely uncharacterized. Consequently, procurement decisions must be based on the specific substitution pattern required for the experimental model, as even closely related analogs cannot be presumed to possess interchangeable biological properties [3].

Risk C8 substitution pattern critically dictates biological response; oxo/thioxo activity cannot be assumed for allyloxy.
Risk Loxoribine (7-allyl-8-oxo) is a defined TLR7 agonist; C8-allyloxy target engagement and potency remain uncharacterized.
Risk Metabolic stability profiles differ substantially among 8-substituted analogs; direct cross-study comparison may be invalid.

8-Allyloxyguanosine: Differentiating Evidence


Unique C8-O-Allyl Substitution Chemotype

8-Allyloxyguanosine possesses an allyloxy (–O–CH₂–CH=CH₂) group at the C8 position, which is structurally distinct from the more common C8-oxo, C8-thioxo, C8-halogen, or C8-amino substituents found in immunomodulatory guanosine analogs . In a comprehensive SAR study of 80 guanosine derivatives, compounds bearing oxo, thioxo, and seleno groups at C8 imparted strong immunostimulatory activity, whereas larger substituents such as N=CN did not, indicating a strict steric and electronic requirement at this position [1]. The allyloxy group represents an underexplored chemotype, offering a unique combination of moderate size, polarity, and potential for metabolic cleavage, which may confer distinct pharmacokinetic and pharmacodynamic properties [2].

C8-O-Allyl Chemotype
Class-level inference
8-O-CH₂-CH=CH₂ vs. 8-oxo/thioxo (active), 8-N=CN (inactive)
Intermediate steric/electronic profile offers distinct SAR handle.
No direct comparator data; based on murine B-cell/NK assays.
Structure-Activity Relationship Medicinal Chemistry Nucleoside Analog Design

Metabolic Stability of C8-O-Substituted Guanosine Analogs

The metabolic fate of C8-substituted guanosines is highly dependent on the nature of the C8 substituent. In studies using dialyzed human splenic cytosol, 8-bromoguanosine (8-BrGuo) and 8-mercaptoguanosine (8-SGuo) remained essentially non-metabolized after 120 minutes of incubation, whereas guanosine itself declined linearly over 90 minutes with accumulation of guanine, xanthine, GTP, and GDP [1]. 8-Aminoguanosine (8-NH₂Guo), in contrast, was rapidly metabolized to 8-aminoguanine and 8-amino-GDP [1]. While no direct metabolic data for 8-Allyloxyguanosine exists, the O-allyl group at C8 may confer resistance to phosphorolysis by purine nucleoside phosphorylase (PNP) while potentially allowing for esterase-mediated cleavage of the allyl group, offering a metabolic profile distinct from both the stable 8-halogenated analogs and the labile 8-amino analog [2][3].

Metabolic Stability
Class-level inference
No direct data; predicted intermediate stability vs. 8-BrGuo (stable) and 8-NH₂Guo (labile).
Metabolic profile context must be verified for each experiment.
Inference from human splenic cytosol HPLC data for analogs.
Drug Metabolism Nucleoside Catabolism Pharmacokinetics

Immunomodulatory Activity: 8-Allyloxyguanosine vs. Loxoribine

Loxoribine (7-allyl-8-oxoguanosine) is a well-characterized, orally bioavailable TLR7 agonist that enhances NK cell activity, B lymphocyte proliferation, and cytokine production at concentrations as low as 100 μM in vitro and 2 mg/mouse in vivo [1][2]. In contrast, 8-Allyloxyguanosine lacks the N7-allyl substitution and possesses an 8-O-allyl group instead of an 8-oxo group, which is predicted to ablate TLR7 binding affinity based on SAR studies showing that 7-alkyl substitution is critical for potent immunostimulatory activity [3]. While 8-Allyloxyguanosine is described as a purine nucleoside analog with potential anticancer activity through inhibition of DNA synthesis and induction of apoptosis, no quantitative immunomodulatory data are available for direct comparison .

vs. Loxoribine
Class-level inference
Loxoribine: TLR7 agonist (EC₅₀ ~100 µM). 8-Allyloxyguanosine: target/potency uncharacterized.
Lack of N7-allyl predicts distinct immunological profile.
Data to verify; no quantitative immunomodulatory comparison available.
Immunology TLR Agonism B-Cell Activation

Anticancer Potential as a Purine Antimetabolite

8-Allyloxyguanosine is classified as a purine nucleoside analog, a class known for broad antitumor activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . While no head-to-head comparative studies exist, the compound's potential as a nucleoside antimetabolite can be contextualized against other C8-substituted guanosines. Notably, the immunostimulatory C8-substituted guanosines (e.g., 8-BrGuo, 8-SGuo) act primarily as immunomodulators rather than direct cytotoxic agents, with their antitumor effects attributed to immune activation rather than DNA synthesis inhibition [1]. 8-Allyloxyguanosine, lacking the structural features required for TLR7/8 agonism, may instead function as a classical antimetabolite, akin to other purine analogs like fludarabine or cladribine [2]. However, no quantitative cytotoxicity or apoptosis induction data are available for direct comparison.

Anticancer Mechanism
Class-level inference
Predicted antimetabolite (DNA synthesis inhibition) vs. 8-BrGuo (immunostimulant).
Mechanistic classification guides assay selection; requires validation.
No quantitative cytotoxicity or apoptosis induction data.
Cancer Research Nucleoside Antimetabolites DNA Synthesis Inhibition

8-Allyloxyguanosine: Research Applications


SAR Studies of C8-Substituted Guanosine Immunomodulators

8-Allyloxyguanosine serves as a critical tool compound for elucidating the steric and electronic requirements at the C8 position of guanosine for immunomodulatory activity. Given that C8-oxo, thioxo, and seleno groups confer potent activity while larger substituents ablate activity [1], the allyloxy group offers a unique intermediate steric profile with distinct polarity. Researchers can systematically compare 8-Allyloxyguanosine with 8-oxoguanosine, 8-thioxoguanosine, and 8-methoxyguanosine to define the optimal C8 substituent for desired immunological outcomes [2].

Metabolic Stability Profiling of C8-O-Substituted Nucleosides

The metabolic fate of C8-substituted guanosines is highly dependent on the nature of the substituent, with 8-BrGuo and 8-SGuo showing remarkable stability in human splenic cytosol while 8-NH₂Guo undergoes rapid catabolism [1]. 8-Allyloxyguanosine provides a valuable probe to investigate the metabolic stability of C8-O-alkylated nucleosides. Studies can determine whether the allyloxy group confers resistance to PNP-mediated phosphorolysis and whether esterase activity in biological matrices can cleave the allyl group, releasing the parent guanosine [2]. Such data are essential for interpreting in vitro and in vivo results and for designing next-generation analogs with optimized pharmacokinetic properties.

Antimetabolite vs. Immunostimulatory Mechanism Differentiation

8-Allyloxyguanosine, lacking the N7-allyl substitution critical for TLR7 agonism [1], is predicted to act primarily as a purine nucleoside antimetabolite rather than an immunostimulant [2]. This contrasts sharply with 8-BrGuo and 7-allyl-8-oxoguanosine (loxoribine), which function as immunomodulators [3]. Researchers can employ 8-Allyloxyguanosine as a negative control for TLR7-dependent effects while simultaneously investigating its potential as a direct inhibitor of DNA synthesis. This dual application makes it a versatile tool for dissecting the mechanisms underlying the anticancer activity of guanosine analogs [4].

Antiviral Screening in Interferon-Independent Models

While loxoribine and related 7,8-disubstituted guanosines exhibit antiviral activity through interferon induction [1], 8-Allyloxyguanosine may possess direct antiviral properties through incorporation into viral DNA/RNA or inhibition of viral polymerases [2]. Its distinct structural features warrant evaluation in antiviral screens against viruses known to be sensitive to nucleoside analogs but resistant to interferon-based therapies. Comparative studies with 7-thia-8-oxoguanosine (TOGuo) and loxoribine in interferon-deficient models could reveal unique antiviral mechanisms [3].

Application
Selection Property
Validation Focus
C8-Substituted Guanosine SAR Studies
Unique C8-O-allyl steric/electronic profile
Comparative immunomodulatory endpoint review
Metabolic Stability Profiling
O-Alkyl substitution resistance context
PNP/esterase-mediated catabolism endpoint review
Antimetabolite Mechanism Differentiation
Predicted DNA synthesis inhibition
TLR7-independent cell-model endpoint review
Antiviral Screening
Distinct structural class from TLR7 agonists
Interferon-independent viral polymerase inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Allyloxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.